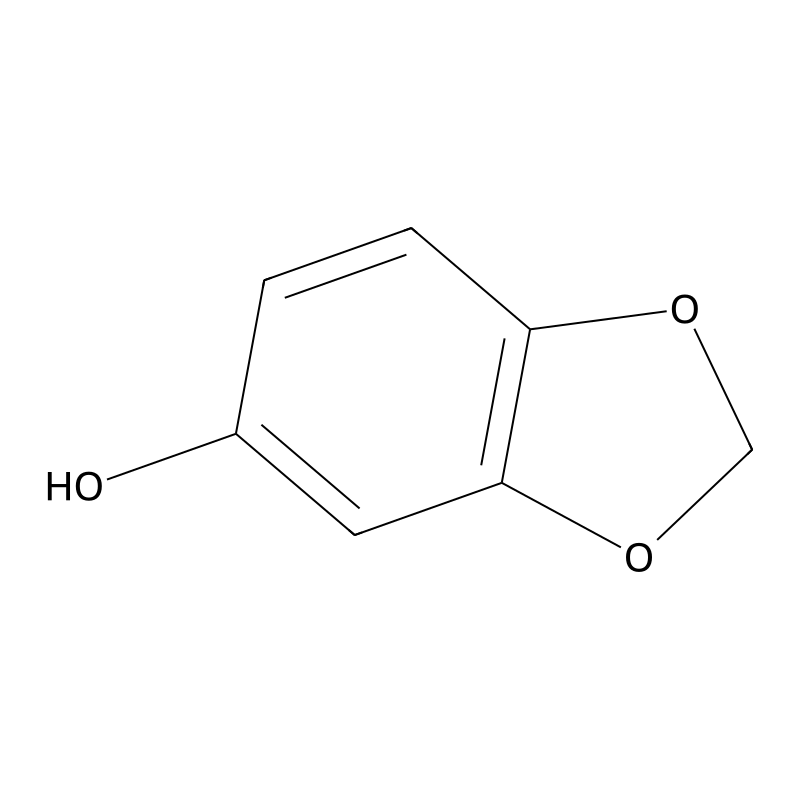

Sesamol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Antioxidant and Anti-inflammatory Properties:

Sesamol exhibits potent antioxidant and anti-inflammatory activities. Studies have shown that it effectively scavenges free radicals, which can damage cells and contribute to various chronic diseases []. Additionally, research suggests sesamol can reduce inflammation by inhibiting the production of inflammatory mediators []. These properties highlight its potential application in preventing or managing conditions associated with oxidative stress and inflammation, such as cardiovascular disease, neurodegenerative diseases, and certain types of cancer [, ].

Potential in Cancer Management:

Research suggests sesamol may play a role in cancer management. Studies indicate its ability to suppress cancer cell growth, induce apoptosis (programmed cell death), and enhance the effectiveness of chemotherapy and radiation therapy []. However, it's important to note that these findings primarily come from preclinical studies, and further research is needed to determine its safety and efficacy in humans [].

Impact on Obesity and Metabolic Health:

Emerging research suggests sesamol may have potential benefits for managing obesity and related metabolic disorders. Studies reveal it can promote "browning" of white adipose tissue, a process that increases fat burning and energy expenditure []. Additionally, research suggests sesamol may improve insulin sensitivity and regulate blood sugar levels, potentially contributing to better glycemic control []. Nevertheless, more research is required to fully understand and confirm these potential benefits.

Other Potential Applications:

Sesamol is being explored for its potential applications in various other areas of scientific research. Some studies suggest it may benefit cognitive function by reducing the formation of amyloid plaques associated with Alzheimer's disease []. Additionally, research suggests it may possess antifungal and antimicrobial properties []. However, further investigation is needed to determine the efficacy and safety of sesamol for these potential uses.

Sesamol is a natural organic compound classified as a phenolic derivative, primarily found in sesame seeds and sesame oil. It is characterized by its white crystalline solid form and is sparingly soluble in water while being miscible with most oils. Sesamol is recognized for its significant antioxidant properties, which contribute to the stability of oils by preventing spoilage and oxidative degradation. Its chemical structure includes a methylenedioxy group, which is crucial for its biological activity .

Antioxidant Activity:

- The mechanism of sesamol's antioxidant activity is believed to involve its ability to scavenge free radicals. The catechol moiety in its structure can donate a hydrogen atom to free radicals, neutralizing them and preventing them from damaging cells [].

Other Mechanisms:

- Research suggests sesamol may exert its anti-inflammatory and neuroprotective effects through various mechanisms, including modulation of cell signaling pathways and interaction with specific enzymes []. However, further research is needed to fully elucidate these mechanisms.

Case Study:

A study published in the Journal of Agricultural and Food Chemistry demonstrated that sesamol inhibited the growth of human liver cancer cells by inducing apoptosis (programmed cell death) []. This suggests a potential role for sesamol in cancer prevention, although further in vivo studies are necessary.

Limited Data:

- There is currently limited data on the specific safety profile of sesamol.

- One study suggests that sesamol may not be mutagenic (cause mutations) but showed positive results in some carcinogenicity (cancer-causing) tests in rodents at high doses.

- More research is needed to determine the safety of sesamol for human consumption.

Important Note:

- Due to the limited data on safety, it is important to consult with a healthcare professional before consuming concentrated forms of sesamol or using it for medicinal purposes.

Sesamol exhibits a range of biological activities that include:

- Antioxidant Properties: It effectively scavenges free radicals and inhibits lipid peroxidation, contributing to its role as a natural preservative in food products .

- Anti-inflammatory Effects: Research indicates that sesamol can modulate inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .

- Neuroprotective Effects: Sesamol has been linked to neuroprotection through mechanisms involving brain nerve growth factor signaling and endocannabinoid pathways .

- Antifungal Activity: The compound also demonstrates antifungal properties, further supporting its use in food preservation .

Sesamol finds applications across several fields:

- Food Industry: Primarily used as a natural antioxidant in frying oils to enhance shelf life and prevent rancidity .

- Pharmaceuticals: Its biological activities make it a candidate for developing drugs targeting inflammation and neurodegenerative diseases .

- Cosmetics: Due to its antioxidant properties, sesamol is also utilized in cosmetic formulations aimed at skin protection from oxidative stress.

Several compounds share structural similarities with sesamol, each possessing unique properties:

| Compound | Structure Type | Unique Properties |

|---|---|---|

| 3,4-Dimethoxyphenol | Phenolic | Exhibits strong antioxidant properties but less studied than sesamol. |

| Eugenol | Phenolic | Known for its antimicrobial properties; used in dental applications. |

| Vanillin | Phenolic | Commonly used as a flavoring agent; possesses mild antioxidant activity. |

Sesamol stands out due to its combination of potent antioxidant activity and diverse biological effects, making it particularly valuable in both food preservation and therapeutic applications .

Natural Biosynthesis Pathways in Sesamum indicum

The biosynthesis of sesamol in Sesamum indicum follows a complex enzymatic pathway that originates from the phenylpropanoid metabolism [24]. The biosynthetic process begins with phenylalanine as the primary amino acid precursor, which undergoes sequential enzymatic transformations to produce the lignan compounds characteristic of sesame seeds [16] [24].

The initial steps involve the conversion of phenylalanine to coniferyl alcohol through the action of key enzymes including phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumarate:coenzyme A ligase [5]. These enzymes demonstrate increased activity during sesame seed germination, correlating with enhanced sesamol production [5]. Coniferyl alcohol serves as the central metabolite in the phenylpropanoid pathway and represents the crucial branching point for lignan biosynthesis [16].

The formation of pinoresinol from coniferyl alcohol occurs through oxidative dimerization catalyzed by laccase enzymes, with stereoselectivity controlled by dirigent proteins [16]. In Sesamum indicum, the dirigent protein XP_011080883 contains conserved amino acid residues that favor the formation of (+)-pinoresinol, consistent with the predominant enantiomer found in this species [16].

The conversion of pinoresinol to sesamin and sesamolin represents a critical bifurcation in the biosynthetic pathway [18]. The cytochrome P450 enzyme CYP81Q1 functions as the primary sesamin synthase, catalyzing the oxidative coupling reactions that generate sesamin from pinoresinol [18] [25]. In younger seeds, pinoresinol preferentially converts to sesamolin through branch pathway reactions [24].

The final enzymatic step in sesamol biosynthesis involves the cytochrome P450 enzyme CYP92B14, which catalyzes the conversion of sesamin to both sesamolin and sesaminol through a novel oxidative rearrangement mechanism [18] [25]. This enzyme exhibits remarkable catalytic plasticity, employing an oxidative rearrangement of alpha-oxy-substituted aryl groups to generate sesamol as a key intermediate [18]. The activity of CYP92B14 is enhanced when co-expressed with CYP81Q1, indicating functional coordination between these enzymes in the biosynthetic network [25].

| Biosynthetic Component | Role in Pathway | Enzymatic Process |

|---|---|---|

| Phenylalanine | Starting amino acid precursor | Phenylpropanoid pathway initiation |

| Coniferyl alcohol | Central phenylpropanoid metabolite | PAL, C4H, 4CL enzyme action |

| Pinoresinol | Primary lignan intermediate | Laccase and dirigent protein catalysis |

| Sesamin | Major sesame lignan | CYP81Q1 oxidative coupling |

| Sesamolin | Sesamol precursor compound | Branch pathway from pinoresinol |

| CYP92B14 | Sesamol biosynthesis enzyme | Oxidative rearrangement mechanism |

Industrial Production via Chemical Synthesis

Industrial synthesis of sesamol has been established since the 1950s and provides economically viable alternatives to extraction from natural sources [16]. The chemical synthesis approaches have continuously evolved to improve yields and reduce production costs, making synthetic sesamol available at significantly lower prices than extracted material [16].

The most established industrial synthesis route utilizes piperonylamine as the starting material through a diazotization-hydrolysis sequence [7]. This method involves dissolving piperonylamine in sulfuric acid solution, followed by diazotization using sodium nitrite at low temperatures [7]. The diazonium salt formation is carefully controlled to prevent decomposition, with the reaction endpoint determined by potassium iodide starch paper testing [7].

The hydrolysis step requires precise temperature control at 80°C using copper sulfate as a catalyst in the presence of organic solvents such as toluene [7]. The two-phase reaction system facilitates product separation and recovery, with toluene serving as both extraction medium and recyclable solvent [7]. Under optimized conditions, this synthetic route achieves sesamol yields of 82% with high purity [7].

Alternative synthetic approaches have been developed to address the limitations of traditional methods [21]. Deacetylation reactions using polymer-bound nitrophenyl sulfinate in aqueous media represent a more environmentally friendly approach [21]. This method operates at ambient temperature with water as the primary solvent, achieving 95% conversion efficiency within 1.25 hours [21].

Advanced synthetic strategies have incorporated flow chemistry principles to optimize reaction conditions and improve productivity [28]. Autonomous self-optimizing flow reactors have been employed to maximize sesamol synthesis yields through systematic variation of temperature, residence time, and reagent stoichiometry [28]. These systems can achieve optimization targets with minimal experimental iterations, representing significant advances in process efficiency [28].

The industrial synthesis of sesamol derivatives has expanded to include structural modifications at the C-6 position through aminomethylation, alkylation, and condensation reactions [23]. These synthetic approaches enable the production of sesamol analogs with potentially enhanced properties while maintaining the core benzodioxole structure [23].

| Synthesis Method | Starting Material | Yield (%) | Key Reaction Conditions |

|---|---|---|---|

| Piperonylamine Diazotization | Piperonylamine | 82 | 80°C, H₂SO₄, toluene extraction |

| Deacetylation Process | Acetylated precursors | 95 | Ambient temperature, aqueous medium |

| Flow Chemistry Optimization | Various precursors | Variable | Automated parameter optimization |

| Heliotropine Conversion | Heliotropine | Not specified | Standard organic synthesis conditions |

Advanced Extraction Techniques: Microwave Assisted Extraction, Ultrasound-Assisted Liquid-Liquid Microextraction, and Solid Phase Extraction Optimization

Microwave Assisted Extraction represents a significant advancement in sesamol recovery from sesame oil, offering superior efficiency compared to conventional extraction methods [11]. The optimal microwave extraction conditions have been determined through systematic parameter optimization, identifying 800 watts power level as the most effective setting [11]. The extraction process requires precisely 7 minutes of microwave heating with a sample-to-solvent ratio maintained at 2:25 weight-to-volume [11].

Ethyl acetate serves as the preferred extraction solvent due to its compatibility with microwave heating principles and its ability to solubilize sesamol effectively [11]. The polar nature of ethyl acetate enables efficient microwave energy absorption while maintaining sample homogeneity throughout the heating process [11]. Under these optimized conditions, Microwave Assisted Extraction achieves sesamol recovery of 374.81 milligrams per kilogram of sesame oil, representing approximately twice the recovery rate of conventional soxhlet extraction methods [11].

The relationship between extraction parameters demonstrates complex interdependencies that require careful optimization [11]. Heating power significantly affects extraction efficiency, with increases from 450 watts to 800 watts producing substantial yield improvements [11]. However, excessive power levels combined with insufficient solvent volumes can lead to rapid solvent vaporization, reducing extraction effectiveness [11]. The temporal factor shows continued improvement up to 7 minutes, beyond which no additional sesamol recovery occurs [11].

Ultrasound-Assisted Liquid-Liquid Microextraction utilizing deep eutectic solvents has emerged as an environmentally sustainable approach for sesamol extraction [12]. The method employs choline chloride and ethylene glycol in specific molar ratios to form deep eutectic solvent systems with unique extraction properties [12]. A typical extraction protocol uses 400 microliters of choline chloride/ethylene glycol deep eutectic solvent as the extraction medium, followed by ultrasonic treatment to enhance mass transfer [12].

The deep eutectic solvent approach offers several advantages over conventional organic solvents, including reduced environmental impact and simplified sample preparation procedures [12]. The extraction process eliminates the need for phase inversion steps, as the deep eutectic solvent phase containing sesamol can be directly analyzed by reverse-phase high performance liquid chromatography [12]. The method demonstrates excellent analytical performance with linear calibration curves spanning 5-500 milligrams per kilogram and correlation coefficients exceeding 0.9998 [12].

Recovery studies using Ultrasound-Assisted Liquid-Liquid Microextraction show values ranging from 97% to 108%, with intra-day and inter-day precision values consistently below 0.80% [12]. The limit of detection achieves 0.02 milligrams per kilogram, demonstrating exceptional sensitivity for sesamol quantification [12]. Comparative analysis with conventional methanol extraction methods shows equivalent analytical results, validating the reliability of the deep eutectic solvent approach [12].

Anion exchange Solid Phase Extraction coupled with high performance liquid chromatography has been optimized for efficient sesamol determination in sesame oil samples [17] [20]. The method utilizes Cleanert PAX columns containing 500 milligrams of anion exchange material in 6-milliliter cartridges [17]. The extraction protocol requires careful optimization of multiple parameters including sample loading solvent composition, pH conditions, washing solution volumes, and eluent characteristics [17].

The optimized Solid Phase Extraction procedure demonstrates excellent analytical performance with calibration linearity spanning 10-500 milligrams per liter and correlation coefficients of 0.9996 [17]. Method validation studies show precision values expressed as relative standard deviations ranging from 1.9% to 8.2%, with recovery rates between 88.2% and 106.1% for spiked sesame oil samples [17]. The limit of quantitation achieves 5.0 milligrams per kilogram, providing adequate sensitivity for routine sesamol analysis [17].

The Solid Phase Extraction approach offers significant advantages in sample cleanup and matrix interference removal [4]. The anion exchange mechanism effectively extracts sesamol while eliminating interfering substances that could compromise high performance liquid chromatography analysis [4]. This selectivity enhancement results in improved analytical accuracy and reduced maintenance requirements for chromatographic systems [4].

| Extraction Technique | Optimal Conditions | Yield/Recovery | Key Advantages |

|---|---|---|---|

| Microwave Assisted Extraction | 800W, 7 min, ethyl acetate, 2:25 w/v | 374.81 mg/kg | Rapid processing, high efficiency |

| Ultrasound-Assisted Liquid-Liquid Microextraction | Choline chloride/ethylene glycol DES | 97-108% recovery | Environmental sustainability, direct analysis |

| Anion Exchange Solid Phase Extraction | Cleanert PAX column, pH optimized | 88-106% recovery | Matrix cleanup, interference removal |

| Conventional Soxhlet Extraction | Traditional reflux conditions | Lower than MAE | Established methodology |

Catalytic Conversion Mechanisms from Sesamolin

The catalytic conversion of sesamolin to sesamol represents a crucial transformation that significantly enhances the antioxidant properties of sesame oil products [13] [14]. Sesamolin itself exhibits minimal antioxidant activity, but its conversion products, particularly sesamol, demonstrate potent antioxidant capabilities that contribute substantially to the beneficial properties of processed sesame oil [16].

Acid-catalyzed conversion mechanisms have been extensively investigated to optimize sesamolin-to-sesamol transformation yields [13]. The conversion process follows first-order kinetics within the temperature range of 50-70°C, with reaction rates showing strong temperature dependence [13]. Kinetic studies reveal an activation energy of 35.78 ± 1.21 kilojoules per mole for the overall conversion process [13]. Catalyst dosage and substrate concentration emerge as critical factors influencing conversion efficiency, with optimal conditions requiring careful balance between these parameters [13].

Density functional theory calculations provide molecular-level insights into the conversion mechanism, revealing the energy barriers associated with different reaction pathways [13]. The formation of sesamol intermediates requires overcoming an energy barrier of 237.83 kilojoules per mole, while alternative pathways leading to sesaminol formation encounter higher energy barriers of 266.95 kilojoules per mole [13]. These computational results explain the preferential formation of sesamol under acid-catalyzed conditions [13].

Glycerol has been identified as an ideal reaction medium for sesamolin conversion, offering superior performance compared to other solvent systems [14]. High-temperature conditions ranging from 160°C to 200°C promote efficient conversion while maintaining product selectivity [14]. The degradation kinetics follow first-order behavior throughout this temperature range, with reaction rate constants showing positive correlation with temperature and negative correlation with half-life and one-tenth-life values [14].

The activation energy for sesamolin conversion in glycerol medium has been calculated as 104.50 ± 4.32 kilojoules per mole using Arrhenius equation analysis [14]. Liquid chromatography-tandem mass spectrometry studies reveal the presence of two distinct conversion pathways: direct sesamol generation and subsequent sesamol transformation reactions [14]. This mechanistic understanding enables process optimization for maximum sesamol yield [14].

Industrial processing conditions naturally promote sesamolin-to-sesamol conversion through multiple pathways [16]. Roasting operations at elevated temperatures facilitate thermal conversion, with essentially complete sesamolin transformation occurring after 25 minutes at 250°C [16]. Oil refining processes, particularly bleaching operations using acidic clays, catalyze similar conversion reactions under milder conditions [16].

Cation exchange resin catalysis offers an alternative approach for sesamolin conversion with excellent catalyst reusability [15]. The acidic cation exchange resin 732 demonstrates remarkable catalytic activity under anhydrous conditions, achieving 75% conversion yields to sesaminol products [15]. The catalyst maintains performance through multiple reaction cycles, showing only slight yield decreases after five consecutive uses [15].

The conversion mechanism under cation exchange conditions appears to follow Friedel-Crafts reaction pathways, involving protonation of sesamolin followed by intramolecular rearrangement [15] [16]. The reaction produces sesamol and reactive intermediates that subsequently recombine to form various products depending on molecular orientation during the reaction process [16]. Optimal conditions for cation exchange catalysis include 90°C reaction temperature, 6 millimolar initial sesamolin concentration, and 16.66 grams catalyst per millimole substrate [15].

| Conversion Method | Reaction Conditions | Conversion Yield (%) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Acid-Catalyzed | 50-70°C, variable pH | 75-95 | 35.78 ± 1.21 |

| Glycerol Medium | 160-200°C, thermal | High efficiency | 104.50 ± 4.32 |

| Cation Exchange Resin | 90°C, anhydrous conditions | 75 | Not specified |

| Industrial Bleaching | Clay catalysis, oil refining | Variable | Not specified |

Physical Description

Solid

Color/Form

Beige crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Decomposition

Melting Point

65.8 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 61 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 59 of 61 companies with hazard statement code(s):;

H315 (88.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Increased oxidative stress and inflammation in obesity are the central and causal components in the pathogenesis and progression of cardiometabolic syndrome (CMetS). The aim of the study was to determine the potential role of sesamol (a natural powerful antioxidant and anti-inflammatory phenol derivative of sesame oil) in chronic high-cholesterol/high-fat diet (HFD)-induced CMetS in rats and to explore the molecular mechanism driving this activity. Rats were fed with HFD (55% calorie from fat and 2% cholesterol) for 60 days to induce obesity, dyslipidemia, insulin resistance (IR), hepatic steatosis and hypertension. On the 30th day, rats with total cholesterol >150 mg/dL were considered hypercholesterolemic and administered sesamol 2, 4 and 8 mg/kg per day for the next 30 days. Sesamol treatment decreased IR, hyperinsulinemia, hyperglycemia, dyslipidemia, TNF-a, IL-6, leptin, resistin, highly sensitive C-reactive protein (hs-CRP), hepatic transaminases and alkaline phosphatase, along with normalization of adiponectin, nitric oxide and arterial pressures in a dose-dependent fashion. Increased TBARS, nitrotyrosine and decreased antioxidant enzyme activities were also amended in HFD rats. Similarly, sesamol normalized hepatic steatosis and ultrastructural pathological alteration in hepatocytes, although the effect was more pronounced at 8 mg/kg. Furthermore, hepatic PPARgamma, PPARa and e-NOS protein expressions were increased, whereas LXRa, SERBP-1c, P-JNK and NF-kappaB expression were decreased by sesamol treatment. These results suggest that sesamol attenuates oxidative stress, inflammation, IR, hepatic steatosis and hypertension in HFD-fed rats via modulating PPARgamma, NF-kappaB, P-JNK, PPARa, LXRa, SREBP-1c and e-NOS protein expressions, thereby preventing CMetS. Thus, the present study demonstrates the therapeutic potential of sesamol in alleviating CMetS.

/EXPL THER/ OBJECTIVE: Estrogen deprivation after menopause is associated with increased oxidative stress. The present study was designed to study the role of sesamol (3,4-methylenedioxyphenol), a phenolic antioxidant and anti-inflammatory molecule, in oxidative stress-induced changes in three major affected organ systems, the central nervous system, the cardiovascular system and the skeletal system in ovariectomized rats, a widely used animal model of menopause. DESIGN: Animals were divided into eight different groups (n = 6-8). Five groups underwent ovariectomy; starting from the 2nd day of ovariectomy, three of these groups received sesamol (2, 4, 8 mg/kg) and the fourth group was administered a-tocopherol (100 mg/kg) orally for 7 weeks. The fifth ovariectomized group did not receive any drug treatment. Rats in the naive (non-operated) and sham-operated groups did not receive any drug treatment, while the eighth group consisted of naive animals which were treated for 7 weeks with only sesamol 8 mg/kg orally daily. After 7 weeks, animals were subjected to testing of behavioral paradigms (elevated plus maze and Morris water maze for assessment of anxiety and memory, respectively) 24 hr after the last dose. After behavioral studies, animals were sacrificed for various biochemical estimations. RESULT: Administration of sesamol (2, 4, 8 mg/kg orally) to ovariectomized rats for 7 weeks significantly and dose-dependently improved memory, attenuated anxiety, decreased oxidative stress in brain, improved the serum lipid profile and reduced serum tumor necrosis factor-a levels when compared with ovariectomized control rats. Similar protective effects were observed in the case of the skeletal system studies. Sesamol increased the bone ash content and the mechanical stress parameters in treated groups. CONCLUSION: The results emphasize the involvement of oxidative stress and inflammation in the development of ovariectomy-induced pathophysiological changes and point towards the therapeutic potential of sesamol in menopausal pathologies.

/EXPL THER/ The physicochemical nature of sesamol (logP 1.29; solubility 38.8 mg/mL) substantially enhances its tissue distribution, minimizing its brain delivery. Sesamol-loaded solid lipid nanoparticles (S-SLNs) with an average particle size of 122 nm and an entrapment efficiency of 75.9+/-2.91% were developed. Biochemical and behavioral paradigms clearly established the superiority of orally administered S-SLNs. The same was confirmed evidently by scintigraphic images of rabbits administered radiolabeled SLNs and confocal microscopy of brain sections of rats administered similarly prepared SLNs with a fluorescent marker. This study indicates the special importance of using phosphatidylcholine (as co-surfactant) in the preparation of SLNs for improving memory deficits. The aim of the present work was to develop sesamol as a therapeutic agent for central nervous system derangements.

For more Therapeutic Uses (Complete) data for Sesamol (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

This paper reports the bioavailability of sesamol in Sprague-Dawley (SD) rats... Sesamol conjugated metabolites were widely distributed in SD rat tissues, with the highest concentrations in the liver and kidneys and the lowest in the brain. It is postulated that sesamol is incorporated into the liver first and then transported to the other tissues (lung, kidneys, and brain). The major metabolites of sesamol distributed in the lung and kidney were glucuronide and sulfate.

Wikipedia

3-Mercaptopropane-1,2-diol

Use Classification

Methods of Manufacturing

General Manufacturing Information

Antioxidative constituents in roasted sesame seed oil were studied mainly by an antioxidative assay and HPLC analysis, in comparison with unroasted sesame seed oil. The main active constituent in fresh roasted seed oil was gamma-tocopherol, but after heating at frying temperature for 1 to 2hr, this was identified as sesamol, which was produced by hydrolysis of sesamolin that is present to a large degree in roasted sesame seed oil. This conversion of sesamolin to sesamol is catalyzed by acids.

Analytic Laboratory Methods

Sesamol gives a red color with an ethanolic solution of furfural in the presence of hydrochloric acid (color reaction of Baudouin and Villavechia); it also responds positively in color tests with an acidic solution of stannous chloride (Soltsien test), and with 3% hydrogen peroxide-75% sulfuric acid (Kreis test).

Storage Conditions

Interactions

Ionizing radiation exposure is harmful and at high doses can lead to acute hematopoietic radiation syndrome. Therefore, agents that can protect hematopoietic system are important for development of radioprotector. Sesamol is a potential molecule for development of radioprotector due to its strong free radical scavenging and antioxidant properties. In the present study, sesamol was evaluated for its role in DNA damage and repair in hematopoietic system of gamma-irradiated CB57BL/6 mice and compared with amifostine. C57BL/6 male mice were administered with sesamol 20 mg/kg (i.p.) followed by 2 Gy whole body irradiation (WBI) at 30 min. Mice were sacrificed at 0.5, 3, 24 hr postirradiation; bone marrow, splenocytes, and peripheral blood lymphocytes were isolated to measure DNA damages and repair using alkaline comet, gamma-H2AX and micronucleus assays. An increase in % of tail DNA was observed in all organs of WBI mice. Whereas in pre-administered sesamol reduced %DNA in tail (P=0.05). Sesamol has also reduced formation of radiation induced gamma-H2AX foci after 0.5 hr in these organs and further lowered to respective control values at 24 hr of WBI. Similar reduction of % DNA in tail and gamma-H2AX foci were observed with amifostine (P=0.05). Analysis of mnPCE frequency at 24 hr has revealed similar extent of protection by sesamol and amifostine. Interestingly, both sesamol and amifostine, alone and with radiation, also increased the granulocytes count significantly compared to the control (P=0.05). These findings suggest that sesamol has strong potential to protect hematopoietic system by lowering radiation induced DNA damages and can prevent acute hematopoietic syndrome in mice.

BACKGROUND: Sesamol, a component of sesame seed oil, exhibited significant antioxidant activity in a battery of in vitro and ex vivo tests including lipid peroxidation induced in rat liver homogenates. Latter established its potential for hepatoprotection. However, limited oral bioavailability, fast elimination (as conjugates) and tendency towards gastric irritation/toxicity (especially forestomach of rodents) may limit its usefulness. Presently, we packaged sesamol into solid lipid nanoparticles (S-SLNs) to enhance its biopharmaceutical performance and compared the efficacy with that of free sesamol and silymarin, a well established hepatoprotectant, against carbon tetrachloride induced hepatic injury in rats, post induction. A self recovery group in which no treatment was given was used to observe the self-healing capacity of liver. METHODS: S-SLNs prepared by microemulsification method were administered to rats post-treatment with CCl4 (1 mL/kg body weight (BW) twice weekly for 2 weeks, followed by 1.5 mL/kg BW twice weekly for the subsequent 2 weeks). Liver damage and recovery on treatment was assessed in terms of histopathology, serum injury markers (alanine aminotransferase, aspartate aminotransferase), oxidative stress markers (lipid peroxidation, superoxide dismutase, and reduced glutathione) and a pro-inflammatory response marker (tumor necrosis factor alpha). RESULT: S-SLNs (120.30 nm) at a dose of 8 mg/kg BW showed significantly better hepatoprotection than corresponding dose of free sesamol (FS; p < 0.001). Effects achieved with S-SLNs were comparable with silymarin (SILY), administered at a dose of 25 mg/kg BW. Self recovery group confirmed absence of regenerative capacity of hepatic tissue, post injury. CONCLUSION: Use of lipidic nanocarrier system for sesamol improved its efficiency to control hepatic injury. Enhanced effect is probably due to: a) improved oral bioavailability, b) controlled and prolonged effect of entrapped sesamol and iii) reduction in irritation and toxicity, if any, upon oral administration. S-SLNs may be considered as a therapeutic option for hepatic ailments as effectiveness post induction of liver injury, is demonstrated presently. /Sesamol-loaded solid lipid nanoparticles/

Ionizing radiation causes free radical-mediated damage in cellular DNA. This damage is manifested as chromosomal aberrations and micronuclei (MN) in proliferating cells. Sesamol, present in sesame seeds, has the potential to scavenge free radicals; therefore, it can reduce radiation-induced cytogenetic damage in cells. The aim of this study was to investigate the radioprotective potential of sesamol in bone marrow cells of mice and related haematopoietic system against radiation-induced genotoxicity. A comparative study with melatonin was designed for assessing the radioprotective potential of sesamol. C57BL/6 mice were administered intraperitoneally with either sesamol or melatonin (10 and 20 mg/kg body weight) 30 min prior to 2-Gy whole-body irradiation (WBI) and sacrificed after 24 hr. Total chromosomal aberrations (TCA), MN and cell cycle analyses were performed using bone marrow cells. The comet assay was performed on bone marrow cells, splenocytes and lymphocytes. Blood was drawn to study hematological parameters. Prophylactic doses of sesamol (10 and 20 mg/kg) in irradiated mice reduced TCA and micronucleated polychromatic erythrocyte frequency in bone marrow cells by 57% and 50%, respectively, in comparison with radiation-only groups. Sesamol-reduced radiation-induced apoptosis and facilitated cell proliferation. In the comet assay, sesamol (20 mg/kg) treatment reduced radiation-induced comets (% DNA in tail) compared with radiation only (P < 0.05). Sesamol also increased granulocyte populations in peripheral blood similar to melatonin. Overall, the radioprotective efficacy of sesamol was found to be similar to that of melatonin. Sesamol treatment also showed recovery of relative spleen weight at 24 hr of WBI. The results strongly suggest the radioprotective efficacy of sesamol in the hematopoietic system of mice.

For more Interactions (Complete) data for Sesamol (39 total), please visit the HSDB record page.